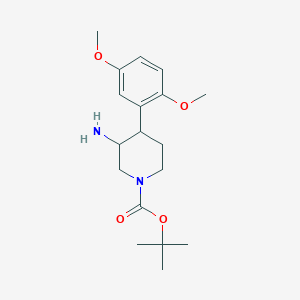
4-(2-aminocyclopropyl)-N,N-dimethylaniline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-aminocyclopropyl)-N,N-dimethylaniline dihydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of an aminocyclopropyl group attached to a dimethylaniline moiety, forming a dihydrochloride salt. This compound is of interest due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminocyclopropyl)-N,N-dimethylaniline dihydrochloride typically involves the following steps:
Formation of the aminocyclopropyl intermediate: This can be achieved through the reaction of cyclopropylamine with appropriate reagents under controlled conditions.
Coupling with dimethylaniline: The aminocyclopropyl intermediate is then coupled with N,N-dimethylaniline using suitable coupling agents and catalysts.
Formation of the dihydrochloride salt: The final product is obtained by treating the coupled product with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(2-aminocyclopropyl)-N,N-dimethylaniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the aminocyclopropyl group or the aniline moiety.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols.
科学研究应用
4-(2-aminocyclopropyl)-N,N-dimethylaniline dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 4-(2-aminocyclopropyl)-N,N-dimethylaniline dihydrochloride involves its interaction with specific molecular targets and pathways. The aminocyclopropyl group may interact with enzymes or receptors, leading to modulation of their activity. The dimethylaniline moiety can also contribute to the compound’s overall biological effects by interacting with cellular components.
相似化合物的比较
Similar Compounds
4-(2-aminocyclopropyl)phenyl derivatives: These compounds share the aminocyclopropyl group and have similar biological activities.
N,N-dimethylaniline derivatives: Compounds with the dimethylaniline moiety exhibit similar chemical reactivity and applications.
Uniqueness
4-(2-aminocyclopropyl)-N,N-dimethylaniline dihydrochloride is unique due to the combination of the aminocyclopropyl and dimethylaniline groups, which confer distinct chemical and biological properties
属性
分子式 |
C11H18Cl2N2 |
|---|---|
分子量 |
249.18 g/mol |
IUPAC 名称 |
4-(2-aminocyclopropyl)-N,N-dimethylaniline;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12;;/h3-6,10-11H,7,12H2,1-2H3;2*1H |
InChI 键 |
UNGGFVISCZZMJM-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2CC2N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-chloro-1-[2-(2,4-dichlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13153794.png)

![1-{2,6-Diazaspiro[3.4]octan-2-yl}propan-1-one](/img/structure/B13153806.png)



![8,8-Dioxo-1-oxa-8lambda6-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13153831.png)

![2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline](/img/structure/B13153847.png)
![3-Methyl-N-[(3R)-piperidin-3-YL]butanamide](/img/structure/B13153850.png)

![Benzoic acid, 2-[2-(3,5-dichlorophenyl)ethyl]-](/img/structure/B13153858.png)
